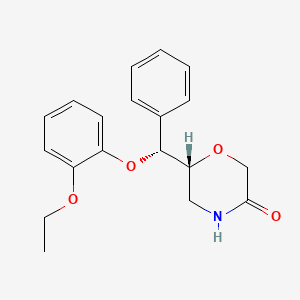
rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one is a complex organic molecule that features a morpholine ring substituted with a phenylmethyl group and an ethoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one typically involves multi-step organic reactions. One common approach is the reaction of a morpholine derivative with a phenylmethyl halide under basic conditions to form the substituted morpholine. This intermediate can then be reacted with an ethoxyphenoxy derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholin-3-one: A simpler analog with a morpholine ring and a ketone group.
4-(4-Nitrophenyl)morpholin-3-one: A nitro-substituted derivative with different electronic properties.
Uniqueness
Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxyphenoxy and phenylmethyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(6R)-6-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholin-3-one |
InChI |
InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1 |
InChI-Schlüssel |
BXLPJKGEJVAHON-IEBWSBKVSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


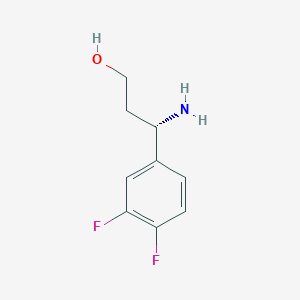
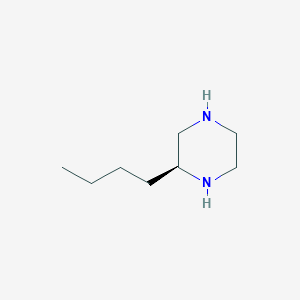
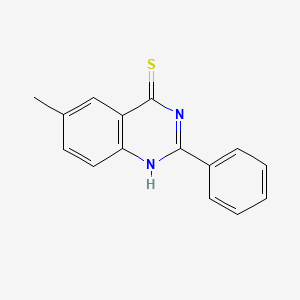
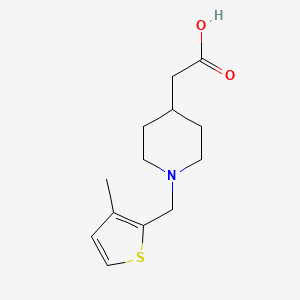

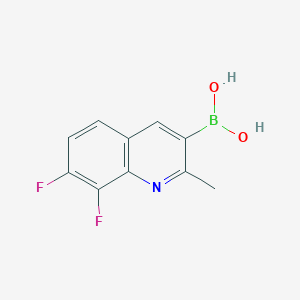
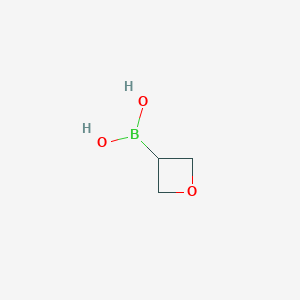
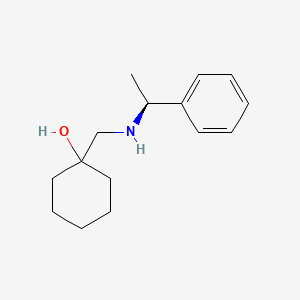
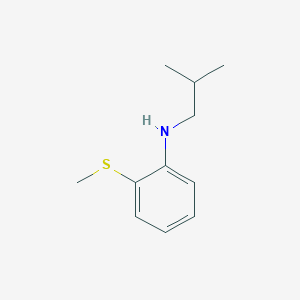

![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
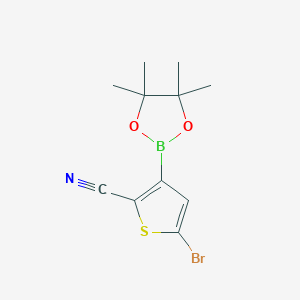
![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
